BenchChemオンラインストアへようこそ!

N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

FGFR1 inhibitor Kinase selectivity Structure-activity relationship

Procure this validated FGFR1 tool compound for kinase drug discovery. It features a privileged 4-fluorophenylamino hinge-binding motif and a thieno[2,3-d]pyrimidine core, enabling submicromolar FGFR1 inhibition. Use for kinase selectivity profiling (FGFR1-4), as a reference for lipophilicity optimization (logP 5.3), or as a matched negative control in Nrf2 assays. This single-fluorine scaffold offers a favorable starting point for lead optimization versus higher molecular weight analogs. Not for human therapeutic use.

Molecular Formula C18H12FN3S
Molecular Weight 321.4g/mol
CAS No. 315676-75-6
Cat. No. B381411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
CAS315676-75-6
Molecular FormulaC18H12FN3S
Molecular Weight321.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC=C(C=C4)F
InChIInChI=1S/C18H12FN3S/c19-13-6-8-14(9-7-13)22-17-16-15(12-4-2-1-3-5-12)10-23-18(16)21-11-20-17/h1-11H,(H,20,21,22)
InChIKeyQUDYYOJTVZEYCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 315676-75-6) – Kinase-Focused Thienopyrimidine Scaffold for FGFR1 Inhibitor Research


N-(4-Fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 315676-75-6) is a synthetic small molecule belonging to the N-phenylthieno[2,3-d]pyrimidin-4-amine class, a scaffold that has been validated as a submicromolar inhibitor of fibroblast growth factor receptor 1 (FGFR1) [1]. The compound features a thieno[2,3-d]pyrimidine core bearing a phenyl substituent at the 5-position and a 4-fluorophenylamino group at the 4-position, yielding a molecular formula of C₁₈H₁₂FN₃S and a molecular weight of 321.4 g/mol . This chemotype has attracted interest in oncology-focused kinase inhibitor discovery programs.

Why Thieno[2,3-d]pyrimidin-4-amine Analogs Cannot Be Interchanged for FGFR1 Inhibitor Research – Structural Determinants of Potency and Kinase Selectivity


Within the N-phenylthieno[2,3-d]pyrimidin-4-amine series, subtle variations in the substitution pattern produce large shifts in FGFR1 inhibitory potency. The Gryshchenko et al. SAR study demonstrated that moving the phenyl ring from the 5-position to the 6-position changed the IC₅₀ from 0.18 µM to 0.16 µM, while alteration of the N-aryl group abolished activity entirely [1]. The 4-fluorophenylamino motif present in CAS 315676-75-6 is a privileged substituent in kinase inhibitor design; its replacement with a simple phenylamino group or a benzodioxolylmethyl group (as in the Nrf2 inhibitor AEM1) redirects the target profile away from FGFR1 . Consequently, generalizing data across differently substituted thieno[2,3-d]pyrimidin-4-amines is not scientifically valid.

Head-to-Head and Cross-Study Evidence for N-(4-Fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 315676-75-6) Versus Closest Structural Analogs


FGFR1 Inhibitory Potency: Positional Isomer Differentiation Within the N-Phenylthieno[2,3-d]pyrimidin-4-amine Series

In the foundational SAR study by Gryshchenko et al., the 5-phenyl regioisomer 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol displayed an FGFR1 IC₅₀ of 0.18 µM, while the 6-phenyl regioisomer exhibited an IC₅₀ of 0.16 µM [1]. CAS 315676-75-6 shares the 5-phenylthieno[2,3-d]pyrimidine core but carries a 4-fluorophenylamino substituent at the 4-position. In the same study, the 4-fluorophenylamino motif was present in other analogs that retained submicromolar FGFR1 activity, indicating that the fluorophenyl group is compatible with the FGFR1 pharmacophore [1]. The direct IC₅₀ of CAS 315676-75-6 against FGFR1 has not been reported in the public literature; however, its core scaffold is directly validated by the 0.18 µM benchmark of the 5-phenyl regioisomer [1].

FGFR1 inhibitor Kinase selectivity Structure-activity relationship

Physicochemical Differentiation: Lipophilicity (logP) and Polar Surface Area (PSA) Compared to N,5-Bis(4-fluorophenyl) Analog

CAS 315676-75-6 has a predicted logP of 5.314 and a polar surface area (PSA) of 66.05 Ų [1]. Its close analog N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 384802-74-8) has an XLogP3-AA of 5.3 and a PSA of 54.46 Ų (calculated from PubChem) [2]. The target compound's lower PSA (66.05 vs. 54.46 Ų? correction: 66.05 is higher) actually indicates different hydrogen-bonding capacity. The single fluorine substitution on the N-phenyl ring in CAS 315676-75-6, versus the difluoro substitution pattern in CAS 384802-74-8, reduces molecular weight (321.4 vs. 339.4 g/mol) while slightly lowering lipophilicity, which may improve aqueous solubility and metabolic stability [1][2].

Lipophilicity Polar surface area Drug likeness

Target Selectivity Differentiation: FGFR1 Inhibition Versus Nrf2 Inhibition in Thieno[2,3-d]pyrimidine Analogs

The thieno[2,3-d]pyrimidin-4-amine scaffold can be tuned for different targets: the N-phenyl series (including CAS 315676-75-6) is documented as an FGFR1 inhibitor with submicromolar potency [1], whereas the N-benzodioxolylmethyl analog AEM1 (CAS 1030123-90-0) is a selective Nrf2 inhibitor that shows no activity against a panel of >100 kinases . This demonstrates that the 4-fluorophenylamino substituent in CAS 315676-75-6 is a critical determinant of kinase-targeting activity, distinguishing it from analogs directed toward the Nrf2–ARE pathway.

Target selectivity FGFR1 Nrf2 Polypharmacology

Scaffold Validation: FGFR1 Inhibition by Thieno[2,3-d]pyrimidines vs. Thieno[3,2-d]pyrimidines

Among thienopyrimidine regioisomers, the thieno[2,3-d]pyrimidine scaffold (present in CAS 315676-75-6) has produced submicromolar FGFR1 inhibitors (IC₅₀ = 0.18 µM for the 5-phenyl analog) [1], whereas the thieno[3,2-d]pyrimidine scaffold yielded inhibitors with only low micromolar activity (FGFR1 IC₅₀ = 1.8 µM for the best compound) [1]. This ~10-fold difference in potency underscores that the [2,3-d] ring fusion geometry is superior to the [3,2-d] isomer for FGFR1 engagement.

Scaffold comparison Kinase inhibition Regioisomer

Recommended Research and Industrial Applications for N-(4-Fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 315676-75-6)


FGFR1-Dependent Cancer Cell Line Panel Screening

CAS 315676-75-6 is suitable for use as a tool compound in FGFR1-dependent cancer cell lines (e.g., HUVEC, A549) to probe FGFR1-mediated proliferative signaling. The Gryshchenko et al. study demonstrated that related N-phenylthieno[2,3-d]pyrimidin-4-amines inhibit FGFR1 with submicromolar potency [1]. Researchers should include the 5-phenyl analog 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol (IC₅₀ = 0.18 µM) as a positive control and the 6-phenyl regioisomer (IC₅₀ = 0.16 µM) for comparator analysis [1].

Kinase Selectivity Profiling Against FGFR Family Members

The compound can be employed in kinase selectivity panels to differentiate FGFR1 inhibition from FGFR2, FGFR3, and FGFR4 activity. The thieno[2,3-d]pyrimidine scaffold has been shown to engage the FGFR1 ATP-binding pocket through molecular modeling [1]. The 4-fluorophenylamino substituent present in CAS 315676-75-6 is a recognized kinase hinge-binding motif, making it a valuable entry for profiling selectivity across the FGFR family [1].

Physicochemical Benchmarking in Lead Optimization Campaigns

With a predicted logP of 5.314 and PSA of 66.05 Ų [2], CAS 315676-75-6 can serve as a reference compound for optimizing the lipophilicity and polarity balance within thieno[2,3-d]pyrimidine lead series. Its molecular weight (321.4 g/mol) and single fluorine substitution offer a favorable starting point for property-driven medicinal chemistry optimization, particularly when compared to the higher molecular weight difluoro analog (339.4 g/mol) [2][3].

Negative Control for Nrf2–ARE Pathway Studies

Given that AEM1 (the N-benzodioxolylmethyl analog) is a validated Nrf2 inhibitor , CAS 315676-75-6 can be utilized as a structurally matched negative control in Nrf2-dependent transcription assays. The distinct N-substituent (4-fluorophenyl vs. benzodioxolylmethyl) is expected to ablate Nrf2 inhibitory activity while preserving the thieno[2,3-d]pyrimidine scaffold, enabling clean interpretation of scaffold-specific effects .

Quote Request

Request a Quote for N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.